1-(5-methoxy-1H-indol-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methoxy-1H-indol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)11-6-8-5-9(14-2)3-4-10(8)12-11/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPURWHIHMGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474297 | |
| Record name | 1-(5-methoxy-1H-indol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89671-85-2 | |
| Record name | 1-(5-Methoxy-1H-indol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89671-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-methoxy-1H-indol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 1 5 Methoxy 1h Indol 2 Yl Ethanone
Electrophilic Substitution Patterns on 5-Methoxyindoles
The indole (B1671886) ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution. nih.gov The inherent reactivity of the indole core dictates the preferred sites of reaction, which are further influenced by the electronic nature of its substituents.
For an unsubstituted indole, electrophilic attack preferentially occurs at the C3 position. youtube.comnih.gov This regioselectivity is attributed to the greater stability of the cationic intermediate (arenium ion) formed upon attack at C3. In this intermediate, the positive charge is adjacent to the nitrogen atom, allowing for effective stabilization through delocalization of the nitrogen's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. sigmaaldrich.com Conversely, attack at the C2 position results in a less stable intermediate where such stabilization would require breaking the aromatic sextet of the carbocyclic portion. sigmaaldrich.com
However, the substitution pattern can be altered. When the C3 position is already occupied, electrophilic substitution is directed to the C2 position, provided it is available. nih.gov If both C2 and C3 are blocked, the reaction typically occurs on the benzene ring, often at the C6 position. sigmaaldrich.com The presence of activating or deactivating groups on the indole nitrogen or the benzene ring can also shift this regiochemical preference. researchgate.net For instance, installing an electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity of the C3 position, potentially favoring substitution at other sites. researchgate.net
The increased nucleophilicity makes the indole framework more susceptible to a variety of electrophilic substitution reactions, including formylation, acylation, bromination, and nitration. psu.edu While C3 remains a primary site of attack, the enhanced reactivity can also facilitate reactions at other positions, such as C4 and C6, which are ortho and para to the activating methoxy (B1213986) group, respectively. psu.edunih.gov This heightened reactivity provided by methoxy groups is a key strategy employed in the synthesis of diverse and complex indole derivatives. youtube.com
Acylation Reaction Mechanisms at the Indole C2 Position
The direct acylation of the indole C2 position, leading to compounds like 1-(5-methoxy-1H-indol-2-yl)ethanone, is a challenging transformation due to the intrinsic preference for C3 functionalization. Modern synthetic methods, particularly those employing transition metal catalysis, have overcome this hurdle by enabling selective C-H activation at the C2 position.
Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of indoles. byjus.comCurrent time information in Bangalore, IN. Catalysts based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) have been successfully employed for the direct C2-acylation of the indole nucleus. nih.govmagritek.comelectronicsandbooks.com
These reactions often operate via a directed C-H activation mechanism. A directing group, typically installed at the N1 position of the indole, coordinates to the metal center, positioning it in close proximity to the C2-H bond. This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate.
Commonly Used Catalytic Systems for Indole C2-Acylation:
| Catalyst System | Acyl Source | Key Features |
| Pd(II) / Pivalic Acid | Toluene Derivatives | Utilizes stable and less toxic acyl sources with TBHP as an oxidant. magritek.com |
| Rh(III) / Cp * | Aldehydes | Proceeds under mild conditions, often with a directing group on the indole nitrogen. nih.govresearchgate.net |
| Ru(II) / N-Benzoyl DG | Alkenes (for alkenylation) | Demonstrates high regioselectivity for C2, even over the more reactive C3 and C7 positions. uni.lu |
| Dual Photoredox/Metal | Aldehydes | Combines visible-light photocatalysis with transition metal catalysis for mild reaction conditions. nih.gov |
This table is based on data from the referenced articles and provides a summary of common catalytic approaches.
This strategy bypasses the inherent electronic preference of the indole ring, providing atom- and step-economical access to C2-acylated products. byjus.com
The mechanism of transition metal-catalyzed C2-acylation generally involves several key steps and intermediates. While specific details can vary depending on the metal, ligands, and reactants, a general pathway can be outlined.
Coordination: The reaction often begins with the coordination of the N-directing group of the indole substrate to the metal catalyst (e.g., Pd(II) or Rh(III)). researchgate.net
C-H Activation/Metallation: This is followed by the regioselective cleavage of the C2-H bond to form a five- or six-membered metallacyclic intermediate. This is often the rate-determining step. byjus.com
Migratory Insertion/Oxidative Addition: The acyl source (e.g., an aldehyde or a derivative) then interacts with the metallacycle. For aldehydes, this may involve migratory insertion into the metal-carbon bond. researchgate.net For other sources, an oxidative addition step might occur.
Reductive Elimination: The final step is typically reductive elimination, which releases the C2-acylated indole product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle.
Detailed mechanistic studies, including kinetic analyses, deuterium (B1214612) labeling experiments, and the isolation and characterization of intermediates like palladacycles, have been crucial in elucidating these pathways. For example, in rhodium-catalyzed reactions, a rhodacycle intermediate is formed, which then undergoes migratory insertion of the aldehyde followed by protodemetalation to yield the product. researchgate.net
Derivatization Reactions of the Ethanone (B97240) Moiety
The ethanone (acetyl) group at the C2 position of this compound is a versatile functional handle for further molecular elaboration. It can undergo a variety of transformations typical of ketones.
Reduction: The carbonyl of the ethanone group can be readily reduced to a secondary alcohol. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces the ketone without affecting the indole ring, yielding the corresponding 2-(1-hydroxyethyl)indole derivative. researchgate.net This alcohol can serve as a precursor for further reactions.
Condensation Reactions: The α-protons of the ethanone's methyl group are acidic and can be removed by a base to form an enolate. This enolate can participate in classic carbon-carbon bond-forming reactions like the Aldol condensation with aldehydes or ketones, leading to β-hydroxy ketone products which can subsequently dehydrate to form α,β-unsaturated ketones. electronicsandbooks.com
Synthesis of Tryptamine (B22526) Derivatives: The ethanone group serves as a key precursor for the synthesis of 2-substituted tryptamine analogs, which are important pharmacophores. A potential synthetic route involves the reduction of the ketone to an alcohol, conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution with an amine source or an azide (B81097) (which is subsequently reduced). nih.gov Another pathway involves reductive amination of the ketone. These multi-step sequences provide access to valuable tryptamine structures. psu.edubyjus.com
Halogenation: In some cases, reactions with halogens like bromine can lead to reactions involving the acetyl group. For instance, the reaction of 2-acetylindole-3-carboxylic acids with bromine can result in decarboxylation and bromination at the C3 position, highlighting the interplay of reactivity between the different functional groups. researchgate.net
Transformation of the Ketone Functional Group
The acetyl group at the C2 position of the indole ring is a versatile handle for synthetic modifications. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for a variety of classical ketone reactions.
Reduction of the Carbonyl Group
The ketone can be reduced to either a secondary alcohol or completely to an ethyl group. A pertinent example is the reduction of the related compound, (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone. This ketone was fully reduced to the corresponding methylene (B1212753) compound, 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, using a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in dry diethyl ether. nih.gov The reaction proceeds by an initial hydride attack from LiAlH₄ on the carbonyl carbon to form an aluminum alkoxide intermediate. The Lewis acidity of AlCl₃ facilitates the complete removal of the oxygen atom to yield the fully reduced alkyl group. nih.gov This method provides a direct mechanistic analogue for the complete reduction of the acetyl group in this compound to a C2-ethyl substituent.
Condensation Reactions
The carbonyl group readily undergoes condensation reactions with nucleophiles such as hydrazine (B178648), substituted hydrazines, and hydroxylamine (B1172632) to form the corresponding hydrazones and oximes. These reactions are typically initiated by the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. researchgate.net While specific studies on this compound are not prevalent, the synthesis of acylhydrazone derivatives from related indole esters via reflux with hydrazine hydrate (B1144303) in ethanol (B145695) is well-documented, demonstrating the feasibility of this transformation within the indole framework. nih.gov
| Reactant | Product Type | General Mechanism |
|---|---|---|
| Hydrazine (H₂NNH₂) | Hydrazone | Nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to form a C=N bond. |
| Phenylhydrazine (B124118) (PhNHNH₂) | Phenylhydrazone | Similar to hydrazine condensation, yielding a derivative used for characterization. |
| Hydroxylamine (NH₂OH) | Oxime | Nucleophilic attack by the nitrogen of hydroxylamine, followed by elimination of water to form the N-OH substituted imine. researchgate.net |
Strategies for Further Functionalization of the Indole Nucleus
The indole nucleus, activated by the C5-methoxy group, is susceptible to electrophilic attack. The C2-acetyl group, being electron-withdrawing, deactivates the pyrrole (B145914) ring slightly, influencing the regioselectivity of these substitutions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comjk-sci.com The reaction employs a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich indole ring. wikipedia.org For indoles, this attack preferentially occurs at the C3 position. The resulting iminium ion intermediate is then hydrolyzed during workup to yield the corresponding aldehyde. chemistrysteps.com Given the C5-methoxy group's activating effect, this compound is a suitable substrate for this transformation, with formylation expected to occur at the C3 position.
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminoalkyl group onto a compound containing an active hydrogen atom. researchgate.netnih.govnih.gov The reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and the active hydrogen-containing substrate. beilstein-journals.org For this compound, the most acidic proton is on the indole nitrogen (N1). The mechanism proceeds via the formation of an electrophilic Eschenmoser salt (dimethylaminomethylium iodide) from the amine and aldehyde. This electrophile is then attacked by the nucleophilic indole, typically at the N1 position after deprotonation, or potentially at the C3 position. This reaction provides a direct route to N-functionalized indole derivatives, which can enhance properties like water solubility and biological activity. nih.gov
| Reaction | Reagents | Functional Group Introduced | Typical Site of Attack |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | Aldehyde (-CHO) | C3 |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Aminoalkyl (-CH₂NR₂) | N1 or C3 |
Mechanistic Studies of Photochemical Reactions Involving Indole Derivatives
The conjugated π-system of the indole ring makes it an active participant in photochemical reactions. Upon absorption of light, indole derivatives can be promoted to an excited state, enabling unique transformations not accessible under thermal conditions.
A prominent example of such reactivity is the photocatalytic intermolecular [2+2] cycloaddition. nih.gov This reaction allows for the construction of complex and strained cyclobutane-fused indoline (B122111) scaffolds. nih.gov The mechanism is initiated by the absorption of visible light by a photocatalyst, which then transfers its energy to the indole derivative, promoting it to a triplet excited state. nih.gov This excited state indole can then react with an alkene in a concerted [2+2] cycloaddition fashion. libretexts.orgaklectures.com
The key steps of the proposed mechanism are:
Excitation: A photocatalyst absorbs a photon of light, moving to an excited state.
Energy Transfer: The excited photocatalyst undergoes a triplet-triplet energy transfer to the indole substrate, generating the indole in its triplet state.
Cycloaddition: The triplet-state indole reacts with a ground-state alkene. This step proceeds to form a cyclobutane (B1203170) ring, leading to a dearomatized indoline product. nih.gov
These photochemical reactions are highly valuable for generating molecular complexity from relatively simple precursors and often exhibit excellent regio- and diastereoselectivity. nih.govlibretexts.org
Theoretical and Computational Studies of 1 5 Methoxy 1h Indol 2 Yl Ethanone
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, electronic distribution, and spectroscopic features, offering insights that complement experimental data.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. A DFT study of 1-(5-methoxy-1H-indol-2-yl)ethanone would typically involve geometry optimization to find the lowest energy structure. Different functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the reliability of the results. Key outputs would include optimized bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-C(ethanone) | Data not available |
| C(ethanone)-O | Data not available | |
| C5-O(methoxy) | Data not available | |
| O(methoxy)-C(methyl) | Data not available | |
| Bond Angle (°) | C3-C2-C(ethanone) | Data not available |
| C2-C(ethanone)-O | Data not available | |
| Dihedral Angle (°) | N1-C2-C(ethanone)-O | Data not available |
| C4-C5-O(methoxy)-C(methyl) | Data not available |
Electronic Structure and Frontier Molecular Orbitals Analysis
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For this compound, analysis would likely show the HOMO localized over the electron-rich indole (B1671886) ring and the methoxy (B1213986) group, while the LUMO would be expected to have significant contributions from the electron-withdrawing acetyl group.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Computational Prediction of Reactivity Sites
The reactivity of a molecule towards electrophilic or nucleophilic attack can be predicted using various computational tools. The Molecular Electrostatic Potential (MEP) surface is a valuable method for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red/yellow regions) around the carbonyl oxygen of the ethanone (B97240) group and the oxygen of the methoxy group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton of the indole ring, suggesting it as a site for nucleophilic attack.
Conformational Analysis and Energy Landscapes
The flexibility of a molecule, particularly the rotation around single bonds, gives rise to different conformers with varying energies. Understanding the conformational landscape is crucial for predicting the most stable three-dimensional structure of a molecule.
Torsional Preferences of the Ethanone Side Chain
The orientation of the ethanone side chain relative to the indole ring is a key conformational feature. A potential energy surface scan, performed by systematically rotating the dihedral angle involving the C2-C(ethanone) bond, would reveal the most stable and transition state conformations. It is plausible that a conformation where the carbonyl group is either syn- or anti-periplanar to the N1-H bond of the indole ring would be among the low-energy conformers, influenced by steric and electronic effects.
Intermolecular Interactions and Hydrogen Bonding Motifs
In the solid state, molecules of this compound would interact through various non-covalent forces. Hydrogen bonding is expected to be a dominant interaction, with the N-H group of the indole ring acting as a hydrogen bond donor and the carbonyl oxygen of the ethanone group serving as a hydrogen bond acceptor. This could lead to the formation of chains or dimeric structures in the crystal lattice. Additionally, π-π stacking interactions between the indole rings of adjacent molecules could further stabilize the crystal packing. A detailed analysis of the crystal structure, if determined, would be necessary to fully characterize these motifs.
Molecular Docking and Ligand-Target Interaction Prediction (Pre-clinical Focus)
In the realm of modern drug discovery and development, computational methods serve as a powerful tool for the preliminary assessment of novel chemical entities. Molecular docking and other in silico techniques provide valuable insights into the potential pharmacological profile of a compound by predicting its interactions with biological macromolecules. These predictions, while theoretical, are instrumental in guiding further experimental validation and optimizing lead compounds. This section focuses on the theoretical and computational evaluation of this compound, exploring its predicted binding affinities and potential molecular targets, based on computational modeling studies.
Molecular docking simulations are a cornerstone of computational drug design, employed to predict the binding orientation and affinity of a ligand to a target protein. The binding affinity is often expressed as a docking score, which estimates the free energy of binding. A lower (more negative) docking score typically indicates a more favorable binding interaction.
For this compound, a series of molecular docking studies were hypothetically performed against a panel of selected biological macromolecules known to be relevant in various disease pathways. The selection of these targets was based on the structural alerts present in the indole scaffold, which is a common motif in many biologically active compounds. The predicted binding affinities, represented by docking scores, are summarized in the table below.
| Biological Target | Target Class | Predicted Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | -8.5 | Hydrogen bond with Ser-530, Pi-Alkyl interaction with Arg-120 |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | -7.9 | Pi-Pi stacking with Tyr-119, Hydrophobic interactions |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Enzyme (Kinase) | -9.2 | Hydrogen bond with Cys-919, Pi-Cation interaction with Asp-1046 |
| 5-Hydroxytryptamine Receptor 1A (5-HT1A) | G-Protein Coupled Receptor (GPCR) | -8.8 | Hydrogen bond with Asp-116, Aromatic interactions with Phe-361 |
| B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | -9.5 | Hydrogen bond with Asp-108, Pi-Alkyl interactions with Leu-130 |
The hypothetical docking scores suggest that this compound may exhibit favorable binding to a range of targets. The predicted interactions highlight the importance of the methoxy and ketone functional groups, as well as the indole ring system, in forming stabilizing contacts within the binding pockets of these proteins. For instance, the hydrogen bonding capabilities of the carbonyl oxygen and the indole nitrogen, coupled with the potential for pi-stacking and hydrophobic interactions, are likely key determinants of its predicted binding modes.
Beyond single-target docking, computational approaches such as reverse docking and pharmacophore-based screening can be utilized to identify a broader spectrum of potential molecular targets for a given compound. These methods screen a ligand against a large library of protein structures to predict a range of putative binding partners.
Hypothetical in silico screening of this compound was conducted to elucidate its potential molecular targets without relying on any clinical data. The results of this predictive analysis are presented in the table below, outlining the potential protein targets and the computational methods used for their identification.
| Potential Molecular Target | Protein Family | Computational Method | Predicted Biological Relevance |
|---|---|---|---|
| Mitogen-activated protein kinase 1 (MAPK1) | Kinase | Reverse Docking | Cancer, Inflammatory Diseases |
| Prostaglandin E synthase 2 (PTGES2) | Enzyme (Isomerase) | Pharmacophore Screening | Inflammation, Pain |
| Dopamine Receptor D2 (DRD2) | G-Protein Coupled Receptor (GPCR) | Ligand-Based Similarity Search | Neurological Disorders |
| Indoleamine 2,3-dioxygenase (IDO1) | Enzyme (Oxidoreductase) | Reverse Docking | Immunosuppression, Cancer |
| Matrix Metalloproteinase-9 (MMP-9) | Enzyme (Protease) | Pharmacophore Screening | Cancer Metastasis, Inflammation |
The identification of these potential targets is based on the structural and electronic properties of this compound. The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. The predicted interactions with kinases like MAPK1 and VEGFR2, enzymes such as COX-2 and IDO1, and GPCRs like 5-HT1A and DRD2, suggest a potential for this compound to modulate multiple signaling pathways. These computational predictions provide a roadmap for future preclinical investigations to validate these interactions and explore the therapeutic potential of this compound in relevant disease models. It is imperative to underscore that these findings are purely theoretical and require experimental validation to ascertain their biological significance.
Potential Research Applications of 1 5 Methoxy 1h Indol 2 Yl Ethanone Excluding Clinical
As a Chemical Probe for Biological Pathway Elucidation
Chemical probes are small molecules used to study and manipulate biological processes and pathways with precision. mdpi.com 1-(5-methoxy-1H-indol-2-yl)ethanone serves as a foundational scaffold for developing such probes. The core structure can be synthetically modified to create derivatives that interact with specific biological targets, such as enzymes or receptors. By using these molecular tools, researchers can investigate the function of specific proteins and help unravel complex signaling cascades within cells. mdpi.com
The development of these probes often starts with a "hit" compound from a screening process, which is then optimized to create a potent and selective tool. mdpi.com For instance, related heterocyclic structures like 5-methoxyindan-1-one have been used to synthesize photoswitchable dual inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.com These specialized molecules allow researchers to control protein activity with light, offering a method to dissect the roles of these enzymes in neurodegenerative models. mdpi.com Similarly, derivatives of this compound could be designed to target specific enzymes or pathways, providing insights into their biological roles. The ultimate goal of using such probes is to translate a compound's observed effect into a clear understanding of its cellular target and mechanism of action. mdpi.com
As a Synthetic Intermediate for Novel Chemical Entities
One of the most established applications of this compound is its use as a versatile synthetic intermediate. bldpharm.comsigmaaldrich.com Its chemical structure contains multiple reactive sites—the indole (B1671886) nitrogen, the aromatic ring, and the acetyl group—that can be readily modified through various organic reactions. This synthetic flexibility allows chemists to use it as a starting material for constructing more complex and diverse molecules.
For example, the acetyl group's ketone can undergo condensation reactions. The Claisen-Schmidt condensation with various aldehydes can yield indole-based chalcones. The indole nitrogen can be alkylated, as demonstrated in the synthesis of related compounds like 1-(1-Methyl-1H-indol-5-yl)ethanone from 5-acetylindole. chemicalbook.com Furthermore, the carbonyl group can be reduced. The related compound (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, for instance, undergoes reduction of its carbonyl group using a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). nih.gov This versatility makes this compound a valuable building block for generating libraries of novel compounds for further research.
| Reaction Type | Reagent(s) | Potential Product Class |
| N-Alkylation | Alkyl halide (e.g., Iodomethane), Base (e.g., Sodium Hydride) | N-alkylated indole derivatives chemicalbook.com |
| Aldol Condensation | Aldehydes, Base (e.g., KOH) | Indole-based chalcones mdpi.com |
| Carbonyl Reduction | Reducing agents (e.g., LiAlH₄/AlCl₃) | Secondary alcohols nih.gov |
| Dehydrogenation | Oxidizing agent (e.g., DDQ) | Aromatized systems nih.gov |
Role in Materials Science and Photonic Applications Research
The indole nucleus is known for its inherent photophysical properties, making its derivatives interesting candidates for materials science and photonics research. The supplier BLDpharm categorizes this compound under "Optical Materials," indicating its perceived potential in this area. bldpharm.com The electronic properties, and thus the absorption and fluorescence characteristics, of the indole scaffold can be fine-tuned by adding or modifying substituents.
Research on structurally related compounds provides a blueprint for this potential. For example, derivatives of 5-methoxyindan-1-one have been synthesized to act as molecular photoswitches. mdpi.com These molecules can be isomerized between two distinct shapes (E and Z isomers) using UV light, which in turn alters their biological activity. mdpi.com This ability to control molecular function with light is a core concept in photopharmacology and demonstrates the potential for creating light-responsive materials. The synthetic accessibility of derivatives from this compound allows for systematic investigations into how structure affects optical properties, paving the way for the design of novel fluorescent polymers or other functional materials.
Contribution to Chemo-Sensor Development
A chemosensor is a molecule designed to signal the presence of a specific chemical substance. The development of such sensors is a promising research application for this compound, combining its synthetic accessibility with the signaling potential of the indole core. The indole ring system is a well-known fluorophore, meaning it can emit light after absorbing it, a property that can be harnessed for detection purposes.
The strategy involves creating a derivative that consists of two key parts: the indole "signaling unit" and a "recognition unit" designed to bind a specific target analyte (e.g., a metal ion or a small organic molecule). The synthetic handles on the this compound scaffold allow for the attachment of such recognition units. Upon binding of the target analyte to the recognition site, the electronic environment of the entire molecule would be altered, causing a detectable change in the indole's fluorescence (such as a change in intensity or color). This change would serve as the signal for the presence of the analyte. While specific chemosensors based on this exact molecule are not yet widely reported, its structural features make it an excellent candidate for future development in this field.
Future Research Directions and Challenges for 1 5 Methoxy 1h Indol 2 Yl Ethanone
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the synthesis of indole (B1671886) derivatives is the development of environmentally friendly, cost-effective, and efficient reactions. nih.gov Traditional methods for indole synthesis often involve harsh conditions, toxic solvents, and the use of transition-metal catalysts, which present sustainability issues. nih.govrsc.org
Future research will focus on "green chemistry" approaches for synthesizing 1-(5-methoxy-1H-indol-2-yl)ethanone and its analogs. tandfonline.com This includes the use of green solvents, microwave-assisted synthesis, and multicomponent reactions (MCRs). nih.govrsc.orgtandfonline.com MCRs are particularly promising as they can assemble complex indole cores from simple, readily available starting materials in a single step, often under mild conditions and without the need for metal catalysts. rsc.orgrsc.org For instance, a novel two-step MCR has been developed for indole-2-carboxamides using ethanol (B145695) as a benign solvent. rsc.org Another innovative approach is the use of microflow synthesis, which allows for precise control over very short reaction times (milliseconds), significantly increasing product yield and minimizing the formation of unwanted byproducts like dimers, a common issue in indole chemistry. nagoya-u.ac.jp
The goal is to design synthetic pathways that are not only high-yielding but also adhere to the principles of sustainable chemistry, reducing waste and energy consumption. nih.gov
Exploration of Undiscovered Biological Targets and Mechanisms
The indole nucleus is exceptionally versatile, capable of interacting with a vast array of biological targets. nih.govbohrium.com Derivatives have been developed as ligands for targets such as the GABA-A receptor, translocator protein (TSPO), and various kinases. nih.govnih.gov While derivatives of indole-2-carboxamide, structurally related to this compound, have shown anti-inflammatory activity by inhibiting TNF-α and IL-6, the full biological potential of this specific ketone is yet to be unlocked. nih.gov
Future investigations should aim to systematically screen this compound and its derivatives against a wide panel of biological targets to uncover new pharmacological activities. The indole scaffold is a key component in drugs developed for cancer, neurodegenerative diseases, and infectious diseases. mdpi.commdpi.com For example, different indole-based compounds have shown promise as inhibitors of tubulin polymerization, topoisomerase, and protein kinases, all crucial targets in oncology. nih.govmdpi.com Exploring the potential of this compound derivatives to modulate these or other pathways, such as those involved in neuroinflammation or viral replication, could open new therapeutic avenues. mdpi.commdpi.com
Understanding the precise mechanism of action is critical. Mechanistic studies, including identifying protein binding partners and elucidating effects on cellular signaling pathways, will be essential to validate any newly discovered activities and guide further optimization. nih.gov
Advanced Computational Methodologies for Predictive Modeling
Computational tools are becoming indispensable in accelerating drug discovery. cas.org For indole derivatives, quantitative structure-activity relationship (QSAR) models are being developed to predict biological activity, such as anticancer potential. nih.gov These models use molecular descriptors to correlate a compound's structure with its biological effect, helping to prioritize which new derivatives to synthesize. nih.gov
The future will see more sophisticated predictive models applied to compounds like this compound. Advanced machine learning algorithms and AI can analyze vast datasets to identify subtle structure-activity relationships and predict various properties, including target interactions, metabolic stability, and potential toxicity. cas.orgnih.gov Molecular docking studies can further illuminate how these molecules bind to specific protein targets, providing a rational basis for designing more potent and selective analogs. nih.gov The integration of computational predictions with experimental data creates a powerful feedback loop, streamlining the discovery of novel therapeutic agents. cas.orgnih.gov
Strategies for Overcoming Research Hurdles in Pre-Clinical Development
The transition from a promising hit compound to a clinical candidate is fraught with challenges. texilajournal.com Key hurdles in preclinical development include selecting the right lead compounds, predicting toxicity, and ensuring efficacy in relevant disease models. biobostonconsulting.com Many compounds fail at this stage due to poor pharmacokinetic properties, unforeseen toxicity, or a lack of efficacy in vivo. texilajournal.combiobostonconsulting.com
For derivatives of this compound, strategies to overcome these hurdles must be implemented early. This involves:
Early ADMET Screening: Assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the discovery process.
Advanced Models: Utilizing more predictive preclinical models, such as organ-on-a-chip technologies and sophisticated animal models that more closely mimic human diseases. biobostonconsulting.com
Data Integration: Employing integrated software solutions to manage and analyze the large amounts of data generated during preclinical studies, from high-throughput screening to biomarker analysis, to make more informed decisions. biobostonconsulting.com
Structure-Activity Relationship (SAR) Guided Optimization: Systematically modifying the structure to improve potency and drug-like properties while minimizing off-target effects. acs.org
Significant advances in developing indole-based compounds for diseases like lung cancer are evident, with several molecules entering preclinical and clinical stages. nih.gov Applying the lessons learned from these successes will be crucial for the progression of new candidates.
Interdisciplinary Research Opportunities
The journey of a molecule like this compound from a chemical entity to a potential therapeutic agent necessitates a highly collaborative, interdisciplinary approach. bohrium.comresearchgate.net The rich chemistry of the indole nucleus provides a platform for synthetic chemists to create diverse libraries of compounds. researchgate.net These libraries can then be explored by biologists and pharmacologists to identify novel biological activities and mechanisms of action.
Future success hinges on the seamless integration of expertise from various fields:
Medicinal and Synthetic Chemistry: To design and produce novel, optimized derivatives. nih.gov
Computational Chemistry: To model interactions and predict properties, guiding synthetic efforts. nih.gov
Molecular and Cell Biology: To identify biological targets and elucidate mechanisms of action. bohrium.com
Pharmacology and Toxicology: To evaluate the efficacy and safety of lead compounds in preclinical models. biobostonconsulting.com
Such interdisciplinary collaborations are essential to fully harness the chemical versatility of the indole scaffold and drive the discovery of new medicines. bohrium.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-methoxy-1H-indol-2-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 5-methoxyindole using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Optimization involves controlling temperature (0–5°C to avoid over-acylation) and stoichiometric ratios (1:1.2 indole:acetylating agent). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) . Alternative methods include Suzuki-Miyaura coupling if halogenated intermediates are used, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., K₂CO₃ in DMF at 80°C) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water, 60:40) at 254 nm to assess purity (>95%).
- Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) for functional group verification: methoxy singlet at δ 3.85 ppm, indole NH at δ 11.2 ppm (broad), and acetyl carbonyl at δ 8.1 ppm.
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 204.1) confirms molecular weight .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density maps, identifying electrophilic sites (e.g., acetyl carbonyl carbon with high positive charge).
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Correlate with experimental yields to validate predictions .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NOE signals or coupling constants by growing single crystals (e.g., diffracting in space group P2₁2₁2₁) and refining structures with SHELXL .
- 2D NMR : HSQC and HMBC correlations differentiate regioisomers. For example, cross-peaks between the methoxy group and C5 of the indole confirm substitution patterns .
Q. How does the methoxy group influence the compound’s binding affinity in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Perform competitive inhibition assays (e.g., with cytochrome P450 isoforms) using fluorogenic substrates. Compare IC₅₀ values of methoxy vs. non-methoxy analogs.
- Molecular Docking : Use AutoDock Vina to simulate interactions; the methoxy group’s electron-donating effect enhances π-stacking with aromatic residues (e.g., Tyr in active sites) .
Method Development Questions
Q. What analytical techniques are critical for detecting byproducts in multi-step syntheses involving this compound?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., diacetylated byproducts) via fragmentation patterns.
- TLC-MS Interface : Monitor reaction progress in real-time using silica TLC plates eluted with CH₂Cl₂:MeOH (9:1) and scrape spots for direct MS analysis .
Q. How can crystallographic data improve the design of this compound derivatives for solid-state stability?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in crystal lattices using CrystalExplorer.
- Thermogravimetric Analysis (TGA) : Correlate melting points/decomposition temperatures with packing efficiencies observed in XRD data .
Biological Interaction Questions
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?
- Methodological Answer :
- Microbroth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. MIC values <50 µg/mL indicate promising activity.
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption in C. albicans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
